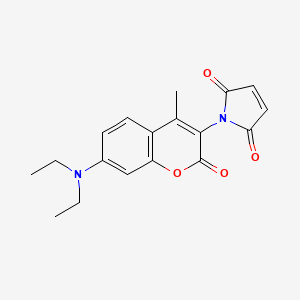

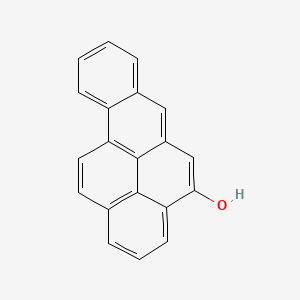

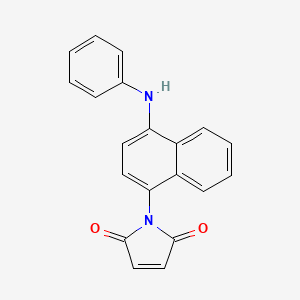

![molecular formula C28H24N2O3 B1194554 4'-Carbamoyl-[1,1'-biphenyl]-4-yl ([1,1'-biphenyl]-3-ylmethyl)(methyl)carbamate CAS No. 1338574-83-6](/img/structure/B1194554.png)

4'-Carbamoyl-[1,1'-biphenyl]-4-yl ([1,1'-biphenyl]-3-ylmethyl)(methyl)carbamate

説明

Synthesis Analysis

The synthesis of related carbamate compounds often involves chemical transformations and coupling reactions. For instance, Kumar et al. (1993) discuss the preparation of methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate and its selenazole counterpart through reactions involving chloromethylated starting materials, highlighting the compound's potential antitumor and antifilarial activities (Kumar et al., 1993). Similarly, Velikorodov and Shustova (2017) detail the oxidation and condensation processes to synthesize methyl [4-(oxoacetyl)phenyl]carbamate, showcasing a methodological approach to carbamate synthesis (Velikorodov & Shustova, 2017).

Molecular Structure Analysis

The molecular structure of carbamate compounds is crucial for understanding their reactivity and properties. Gantenbein et al. (2015) synthesized a series of 4,4′-bis(9-carbazolyl)–biphenyl derivatives, including structural modifications aimed at locking the angle between subunits to enhance physical properties, demonstrating the significance of structural analysis in developing materials with desired characteristics (Gantenbein et al., 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of carbamates, such as their ability to serve as protecting groups or intermediates in synthesis, are highlighted in studies like that by Loudwig and Goeldner (2001), who developed N-methyl-N-(o-nitrophenyl)carbamates as photolabile protecting groups for alcohols, showcasing the compound's utility in synthetic chemistry (Loudwig & Goeldner, 2001).

Physical Properties Analysis

The physical properties, such as thermal stability and luminescence, of carbamate derivatives are explored through the synthesis and characterization of compounds. For example, Tang et al. (2021) investigated the thermal stability and luminescence of biphenyl carbazole derivatives, revealing insights into the material's potential applications based on its physical properties (Tang et al., 2021).

Chemical Properties Analysis

The exploration of chemical properties, such as anticholinesterase activity, provides insight into the potential bioactivity of carbamate compounds. Kurt et al. (2017) synthesized novel carbamate-substituted thymol/carvacrol derivatives and evaluated their anticholinesterase activity, highlighting the chemical properties relevant to pharmacological research (Kurt et al., 2017).

科学的研究の応用

Novel Applications in Medical and Chemical Research

4'-Carbamoyl-[1,1'-biphenyl]-4-yl ([1,1'-biphenyl]-3-ylmethyl)(methyl)carbamate and related biphenyl-based compounds have been explored for various scientific applications. Notably, these compounds have shown potential in medical and chemical research fields.

Tyrosinase Inhibition : Biphenyl-based compounds have exhibited significant anti-tyrosinase activities, comparable to standard inhibitors. This is crucial in the development of treatments for conditions like hyperpigmentation and melanoma (Kwong et al., 2017).

Luminescence and Thermal Properties : These compounds have been characterized for their luminescent properties and thermal stability, contributing to the development of new materials for various technological applications (Tang et al., 2021).

Pharmacological Analysis : They have been used in the synthesis of compounds with significant pharmacological properties, including anti-proliferative and anti-inflammatory activities (Kamble et al., 2017).

Antimicrobial Properties : Certain biphenyl derivatives have shown antibacterial activity, highlighting their potential as components in antimicrobial treatments (Khan & Shoeb, 1984).

Herbicidal Activity : Biphenyl carbamate derivatives have demonstrated herbicidal activities, suggesting their use in agricultural weed control (Nakayama et al., 2012).

Organic Photovoltaic Materials : They have been explored for use in the production of organic photovoltaic materials, contributing to advancements in renewable energy technologies (Chmovzh & Rakitin, 2021).

Nematic Liquid Crystals : Research has been conducted on their applications in designing twist-bend nematic liquid crystals, which have implications in display technologies and materials science (Walker et al., 2020).

Sustainable Synthesis Methods : Studies have shown that mechanochemical methods can be used for the eco-friendly synthesis of carbamates, including those derived from biphenyl, highlighting a push towards more sustainable chemistry practices (Lanzillotto et al., 2015).

将来の方向性

Future directions in the study and application of carbamates could involve the development of more efficient and environmentally friendly synthesis methods . For instance, the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst enables the direct conversion of low-concentration CO2 into carbamates . This method also works with exhaust gas containing impurities such as SO2, NO2, and CO or on a gram scale .

特性

IUPAC Name |

[4-(4-carbamoylphenyl)phenyl] N-methyl-N-[(3-phenylphenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N2O3/c1-30(19-20-6-5-9-25(18-20)21-7-3-2-4-8-21)28(32)33-26-16-14-23(15-17-26)22-10-12-24(13-11-22)27(29)31/h2-18H,19H2,1H3,(H2,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUJGYRHAOHORFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC(=CC=C1)C2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Carbamoyl-[1,1'-biphenyl]-4-yl ([1,1'-biphenyl]-3-ylmethyl)(methyl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

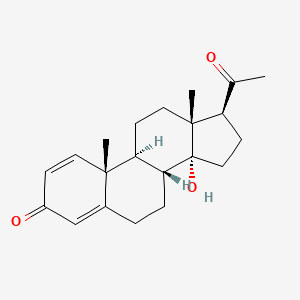

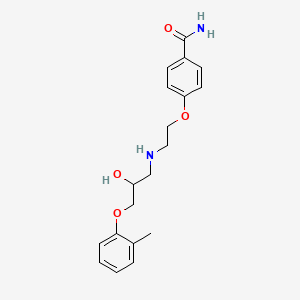

![[(3R,4a'R,5'S,7'R,9a'R)-2-Formyl-5'-hydroxy-3-methyl-8'-methylene-1',9'-dioxohexahydrospiro[cyclohexane-1,4'-[2]oxa[7,9a]methanocyclohepta[c]pyran]-3-yl]methyl acetate](/img/structure/B1194482.png)